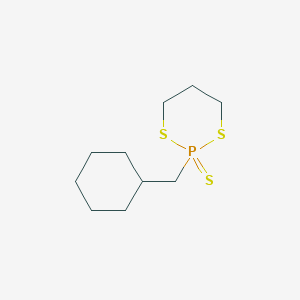
1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide: is a chemical compound with the molecular formula C10H19PS3 It is a member of the dithiaphosphorinane family, which is characterized by the presence of sulfur and phosphorus atoms in a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide typically involves the reaction of a suitable phosphorus precursor with a sulfur source. One common method involves the reaction of cyclohexylmethyl chloride with a phosphorus-sulfur reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The industrial process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or phosphorus atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, phosphines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of 1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The sulfur and phosphorus atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1,3,2-Dithiaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide can be compared with other similar compounds, such as:
2-Chloro-1,3,2-dithiaphosphorinane 2-sulfide: Similar structure but with a chlorine atom instead of a cyclohexylmethyl group.
1,3,2-Dithiaphosphorinane, 2-(methyl)-, 2-sulfide: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
Properties
CAS No. |
651727-29-6 |
|---|---|
Molecular Formula |
C10H19PS3 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-2-sulfanylidene-1,3,2λ5-dithiaphosphinane |
InChI |
InChI=1S/C10H19PS3/c12-11(13-7-4-8-14-11)9-10-5-2-1-3-6-10/h10H,1-9H2 |
InChI Key |
YBBWKNXCWCIJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CP2(=S)SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12519628.png)
![2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid](/img/structure/B12519629.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)
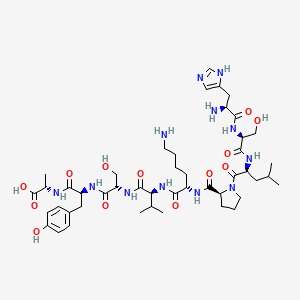
![5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12519651.png)
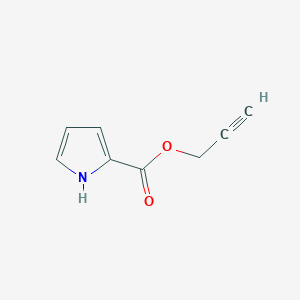
![(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12519660.png)
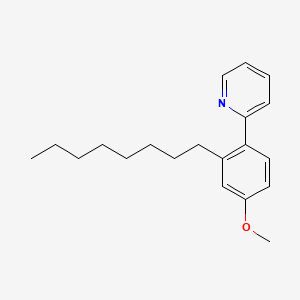


![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
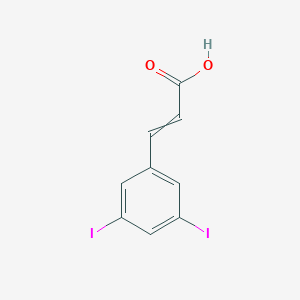
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)
